Silodosin glucuronide sodium is an active metabolite of silodosin, which is a selective antagonist of the alpha-1A adrenergic receptor. This compound plays a significant role in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate that causes urinary difficulties. Silodosin glucuronide sodium is formed through metabolic processes that involve glucuronidation, a common phase II metabolic pathway that enhances the solubility and excretion of drugs.
Silodosin glucuronide sodium is classified as a glucuronide, specifically an O-glucuronide, due to the attachment of a glucuronic acid moiety to the hydroxyl group of silodosin. It is produced endogenously in the body following the administration of silodosin. The compound's chemical identifier is 879292-24-7, and it can be sourced from various chemical suppliers for research purposes .
The synthesis of silodosin glucuronide has been challenging due to the complex nature of O-glycosylation reactions involving nitrogen-containing compounds like silodosin. The first successful synthesis was reported by Jun Zhou and colleagues in 2017, who utilized perbenzoylated D-glucuronosyl N-phenyltrifluoroacetimidate as a donor. This method involved careful control of reaction conditions to avoid undesired side reactions, such as acyl migration and orthoester formation .
Technical Details:
The molecular structure of silodosin glucuronide sodium is complex, with a molecular weight of 693.6 g/mol. It features several functional groups:
The structural formula can be represented as follows:
This indicates the presence of multiple carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, reflecting its complex nature .
The primary chemical reaction involved in the formation of silodosin glucuronide is O-glycosylation. This reaction typically requires specific conditions to ensure selectivity and yield. The process can be summarized as follows:
Technical Details:
Silodosin glucuronide sodium acts primarily by selectively antagonizing alpha-1A adrenergic receptors located in the prostate and bladder neck. This action leads to relaxation of smooth muscle in these areas, resulting in improved urinary flow and reduced symptoms associated with benign prostatic hyperplasia.
Process:
Silodosin glucuronide sodium has several scientific applications:
In vivo studies have identified multiple metabolites resulting from silodosin metabolism, including phase I and phase II metabolites, highlighting its complex pharmacokinetic profile .
The chemical synthesis of silodosin glucuronide presents unique challenges due to the polyfunctional nature of the silodosin molecule, which contains multiple basic nitrogen groups. These include a secondary amine, a tertiary amine, and a primary amide group, all of which interfere with standard glycosylation protocols. The basic nitrogen atoms can neutralize acidic activators essential for glycosylation, reduce the nucleophilicity of the acceptor hydroxyl group through hydrogen bonding, and promote side reactions such as O,N-acyl migration [1].
Strategic protection of these nitrogenous functionalities proved essential for successful glycosylation. Initial attempts employed N-benzyloxycarbamate (Cbz) protection of the secondary amine. However, this approach unexpectedly led to dehydration of the amide group to a cyano group under standard conditions. Subsequent evaluation of fluorenylmethyloxycarbonyl (Fmoc) protection demonstrated superior performance, providing the protected acceptor 17 in quantitative yield without affecting other functional groups [1]. The tertiary amine presented an intractable protection challenge due to its steric and electronic properties, necessitating tailored glycosylation conditions to accommodate its presence.
Table 1: Impact of Nitrogen Protection Strategies on Glycosylation Outcomes
Protecting Group | Acceptor | Key Observations | Glycosylation Yield |
---|---|---|---|
Cbz | 9 | Amide dehydration to nitrile; significant orthoester formation | ≤15% |
Fmoc | 17 | Preservation of amide functionality; minimized side reactions | 85% |
None (Tertiary amine) | N/A | Persistent neutralization of acidic activators; hydrogen bonding complications | Not viable |
Achieving stereospecific β-O-glycosidic linkage formation required systematic evaluation of glucuronosyl donors with varying anomeric leaving groups and protecting group patterns. Three key donors were investigated:
Optimal β-selectivity and yield (85%) for coupling 16 with Fmoc-protected silodosin 17 was achieved using a sequential addition protocol of TMSOTf (0.9 eq followed by 0.3 eq after 30 minutes). This stepwise addition likely facilitated initial donor activation and orthoester formation, followed by its slow rearrangement to the desired thermodynamically stable β-glucuronide 18 under the influence of the additional activator [1].
Table 2: Glucuronosyl Donor Performance in Silodosin Glycosylation
Donor | Leaving Group | Protecting Groups | Key Challenges | Max β-Glycoside Yield |
---|---|---|---|---|
10 | Trichloroacetimidate | Acetyl (Ac) | Orthoester formation; Acetyl migration | 15% |
13 | Trichloroacetimidate | Benzoyl (Bz) | O→N Acyl migration (Glycosyl amide) | Trace |
16 | N-Phenyltrifluoroacetimidate | Benzoyl (Bz) | Orthoester formation (manageable) | 85% |
The steric bulk of the silodosin aglycone and the electron-withdrawing carboxylate at C-6 of the glucuronic acid donor synergistically complicate glycosylation. The carboxylate decreases the reactivity of the glucuronosyl donor by destabilizing the oxacarbenium ion intermediate inherent in SN1-like glycosylation mechanisms [1]. Concurrently, the tertiary amine and amide groups in silodosin create a hydrogen-bonding network that attenuates the nucleophilicity of the primary hydroxyl group, the intended glycosylation site. This electronic deactivation favors orthoester formation (kinetic product) over direct SN2 displacement or SN1-derived glycoside formation (thermodynamic product) [1].
Steric hindrance around the primary alcohol further restricts access. Benzoyl protection on the glucuronosyl donor (donor 16) was critical compared to acetyl protection (donor 10) for two reasons: 1) Benzoyl groups offer greater steric bulk, potentially moderating reactivity and reducing side reactions, and 2) They are significantly less prone to migration under acidic (TMSOTf) activation conditions, preventing the formation of regioisomeric acylated silodosin byproducts that plagued acetylated donors [1]. The sequential TMSOTf addition protocol was essential to overcome the kinetic preference for orthoester formation, driving the equilibrium towards the desired β-glucuronide.
Orthoester formation emerged as the dominant side reaction in early glycosylation attempts with silodosin acceptors. Mechanistically, this involves the attack of the C2-hydroxy group of the glucuronosyl donor on the activated anomeric carbon (TMSOTf promotes formation of the oxacarbenium ion), forming a dioxolenium ion intermediate. Subsequent intramolecular nucleophilic attack by the silodosin primary alcohol leads to the orthoester [1]. This pathway is particularly favored when the acceptor alcohol has low nucleophilicity (due to hydrogen bonding as seen in silodosin) and under conditions where the oxacarbenium ion is poorly stabilized.
Acyl migration presented another significant challenge, especially with acetyl-protected donors. Two primary pathways were observed:
The success of the PTFA donor 16 combined with sequential TMSOTf addition mitigated these issues. The PTFA leaving group generates a less electrophilic imidate upon activation, reducing the propensity for both oxacarbenium ion elimination (which leads to glycal formation) and O→N migration. The sequential activator addition likely ensures a controlled concentration of active Lewis acid, sufficient to catalyze the rearrangement of the initially formed orthoester to the β-glucuronide via a transacetalation mechanism without promoting destructive acyl migrations [1].
Figure 1: Competing Pathways in Silodosin Glucuronidation
[Glucuronosyl Donor]⁺ (Oxacarbenium)/ | \/ | \(Path A) / (Path B) \ (Path C)/ | \Orthoester (Kinetic) β-Glucuronide Glycosyl Amide (O→N) / | (Thermodynamic) / \Sequential TMSOTf ----> Rearrangement | / \/ | / \High [TMSOTf] Optimal Conditions Basic N High [TMSOTf]leads to (PTFA Donor + Sequential) | Groups leads toAcetyl Migration / | Glycal + Bz Migration\ /\---------------------------/Hydrogen Bond Network
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7